NGFI-B protein - 121479-42-3

NGFI-B protein

Catalog Number: EVT-1509264
CAS Number: 121479-42-3
Molecular Formula: C18H15NO3
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods

The synthesis of nerve growth factor-induced clone B protein can be achieved through various methods, including recombinant DNA technology. This process typically involves cloning the gene encoding the protein into an expression vector, followed by transformation into host cells (often bacterial or mammalian) for protein production.

Technical Details

  1. Cloning: The gene is amplified using polymerase chain reaction techniques and then inserted into a plasmid vector.
  2. Transformation: The plasmid is introduced into competent cells, which are then cultured to promote expression.
  3. Protein Purification: Following expression, the protein is purified using affinity chromatography techniques that exploit specific tags or properties of the protein.
Molecular Structure Analysis

Structure

Nerve growth factor-induced clone B protein contains several structural domains characteristic of nuclear receptors, including:

  • DNA-binding domain: This region typically contains zinc finger motifs that facilitate binding to specific DNA sequences.
  • Ligand-binding domain: Although it is classified as an orphan receptor, this domain is crucial for potential interactions with ligands or co-regulators.

Data

Crystallographic studies have provided insights into its three-dimensional structure, revealing how it interacts with DNA and other proteins. For instance, the crystal structure shows that the DNA-binding domain can adopt a conformation suitable for recognizing specific response elements in target genes .

Chemical Reactions Analysis

Reactions

Nerve growth factor-induced clone B protein participates in several biochemical reactions:

  • Transcription Activation: It binds to specific DNA sequences in promoter regions of target genes, activating their transcription.
  • Post-translational Modifications: The protein undergoes phosphorylation and other modifications that can influence its activity and stability.

Technical Details

The activation of target genes often involves cooperative binding with other transcription factors or co-activators. For example, it has been shown to interact with steroidogenic factor 1 to enhance transcriptional activity on specific promoters .

Mechanism of Action

Process

The mechanism of action for nerve growth factor-induced clone B protein involves:

  1. Binding to DNA: The protein recognizes and binds to specific response elements within the promoter regions of target genes.
  2. Recruitment of Co-factors: Upon binding, it recruits co-activators or co-repressors that modulate transcriptional activity.
  3. Regulation of Gene Expression: This process ultimately leads to changes in gene expression that influence cellular functions such as differentiation and hormone synthesis.

Data

Studies have shown that nerve growth factor-induced clone B can significantly up-regulate genes involved in steroidogenesis, particularly under hormonal stimulation .

Physical and Chemical Properties Analysis

Physical Properties

Nerve growth factor-induced clone B protein exhibits characteristics typical of nuclear receptors:

  • Molecular Weight: Approximately 50 kDa.
  • Solubility: Generally soluble in physiological buffers at neutral pH.

Chemical Properties

  • Stability: The protein's stability can be influenced by post-translational modifications such as phosphorylation.
  • Interaction with Ligands: Although classified as an orphan receptor, its potential interactions with ligands may alter its conformation and functional capacity.

Relevant data indicate that environmental factors such as temperature and ionic strength can affect its structural integrity and functionality .

Applications

Scientific Uses

Nerve growth factor-induced clone B protein has several important applications in scientific research:

  • Gene Regulation Studies: It serves as a model for studying transcriptional regulation mechanisms in eukaryotic cells.
  • Hormonal Regulation Research: Its role in steroid hormone synthesis makes it a target for understanding endocrine signaling pathways.
  • Neuroscience Research: Given its expression in brain tissues, it is studied for its implications in neurodevelopmental processes and neurodegenerative diseases.
Structural Characterization of NGFI-B

Genomic Organization and Evolutionary Conservation

The NGFI-B gene (also designated Nr4a1 or Nur77) spans approximately 7.6 kilobases in the rat genome and contains six introns, positioning it within the steroid/thyroid hormone receptor superfamily. Its genomic architecture reveals evolutionary divergence from ancestral nuclear receptors, particularly via a novel splice site within the DNA-binding domain. The promoter region lacks a TATA box but features multiple GC-rich sequences and four potential AP-1 binding sites at positions -49, -78, -222, and -242 relative to the transcription start site [1]. This configuration enables rapid transcriptional induction. Nuclear run-on assays confirm that NGFI-B activation occurs primarily at the transcriptional level, as seen in nerve growth factor (NGF)-stimulated PC12 cells. Evolutionary analyses indicate that NGFI-B, along with Nurr1 (NR4A2) and NOR-1 (NR4A3), constitutes an orphan receptor subfamily that diverged early from ligand-dependent receptors, retaining conserved functional domains while adapting unique regulatory mechanisms [1] [3].

Table 1: Genomic Features of NGFI-B

FeatureCharacteristics
Gene Length~7.6 kilobases
Intron Count6
Promoter TypeTATA-less with GC boxes
Key Regulatory ElementsAP-1 sites (-49, -78, -222, -242)
Transcriptional ActivationRapid induction by NGF, seizures, growth factors

Domain Architecture: DNA-Binding Domain (DBD), Ligand-Binding Domain (LBD), and Activation Domains

NGFI-B encodes a 61-kDa protein structurally organized into three core domains:

  • DNA-Binding Domain (DBD): A central zinc finger module that recognizes specific DNA response elements (NBRE: AAAGGTCA). The DBD shares >90% homology with Nurr1 but exhibits distinct DNA-binding kinetics [2] [3].
  • Ligand-Binding Domain (LBD): The C-terminal domain (residues 410–527) adopts a canonical α-helical sandwich fold. Despite structural similarity to liganded nuclear receptors, the NGFI-B LBD lacks a conventional ligand pocket. Crystallographic studies (2.4 Å resolution) reveal a unique hydrophobic cleft formed by helices 3, 4, and 11, which mediates co-regulator interactions instead of ligand binding [3].
  • Activation Domains: The N-terminal region contains transactivation domains regulated by phosphorylation. The A-box motif (adjacent to the DBD) is critical for DNA binding specificity, while the C-terminal activation domain recruits coactivators like p300/CBP [3] [7].

Table 2: Structural Comparison of NGFI-B and Nurr1 LBDs

FeatureNGFI-B LBDNurr1 LBD
Helix 12 PositionShifted due to Met414/Leu591 residuesCanonical position
Transcriptional ActivityLow in standard assaysHigh
Key ResiduesMet414 (H3), Leu591 (H12)Leu414 (H3), Ile591 (H12)
Co-regulator SurfaceIncludes helix 11 and repositioned H12Primarily helices 3–4–12

Zinc Finger Motifs and DNA Recognition Mechanisms

The DBD of NGFI-B contains two Cys₂-His₂ zinc fingers coordinating a single zinc ion. This domain binds the NBRE (AAAGGTCA) through major groove interactions mediated by the P-box (A-box proximal region). Key recognition mechanisms include:

  • Base-Specific Contacts: Residues in the α-helix (positions −1, 3, 6) form hydrogen bonds with guanine and thymine bases [2] [8].
  • Non-Canonical Interactions: Structural studies reveal tyrosine-thymine methyl-π stacking, a rarity in classical zinc finger proteins. This stabilizes DNA binding without requiring a third zinc finger [6] [8].
  • Specificity Determinants: Genetic selection assays in yeast identified that NGFI-B discriminates NBRE from estrogen/thyroid hormone response elements via residues in the zinc finger loop (e.g., FKSLKR motif) [2] [6].

The affinity of NGFI-B for NBRE is ~25 nM, significantly higher than for non-consensus sequences. Kinetic studies show that mutations in the zinc finger linker region reduce dissociation rates threefold, underscoring the role of non-DNA-contacting residues in complex stability [2] [8].

Table 3: Zinc Finger DNA-Binding Determinants

Zinc Finger ElementFunction
P-boxDirect base contact (positions 3, 6)
A-boxFlanking sequence recognition
Linker RegionStabilizes minor groove interactions
Tyrosine ResiduesMediate methyl-π stacking with thymine methyl groups

Phosphorylation Sites and Posttranslational Modification Landscapes

NGFI-B undergoes rapid posttranslational modifications that regulate its subcellular localization, DNA binding, and transcriptional activity:

  • Phosphorylation Sites:
  • Serine 350: Located in the A-box, phosphorylation by protein kinase C (PKC) attenuates DNA binding. Nerve growth factor (NGF) induces Ser350 phosphorylation in PC12 cells, suppressing transcriptional activity [5] [7].
  • Serine 468: Targeted by GSK3β (constitutive) and IKKβ (inducible), this modification promotes ubiquitin-dependent degradation via the COMMD1 E3 ligase complex [9].
  • N-Terminal Sites: Phosphorylation at Ser105 and Thr142 modulates nuclear export and protein stability [5].
  • Functional Consequences:
  • Nuclear-Cytoplasmic Shuttling: Underphosphorylated NGFI-B (e.g., in EGF-stimulated cells) localizes to the nucleus, while hyperphosphorylated forms (NGF-induced) accumulate cytoplasmically [5].
  • Transcriptional Output: Phosphomimetic mutations at Ser350 reduce promoter occupancy by >80%, while alanine substitutions confer NGF resistance [7].
  • Protein Stability: Pulse-chase experiments show phosphorylation reduces NGFI-B half-life from >4 h to <30 min [5].

Table 4: Key Phosphorylation Sites and Functional Impacts

ResidueModifying EnzymeFunctional Consequence
Ser350PKC, RSK1Attenuates DNA binding; promotes cytoplasmic retention
Ser468GSK3β, IKKβEnhances ubiquitination and degradation
Thr142MAPKModulates protein stability and nuclear export
Ser105Casein kinase IIRegulates transactivation domain function

Core Compound

  • NGFI-B (NR4A1, Nur77)

Properties

CAS Number

121479-42-3

Product Name

NGFI-B protein

Molecular Formula

C18H15NO3

Synonyms

NGFI-B protein

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